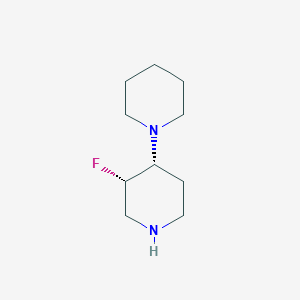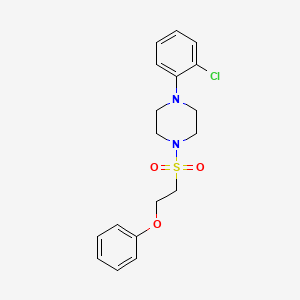
1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Drug Development
Piperazine derivatives, including 1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine, have been widely studied for their therapeutic potential across various medical fields. These compounds are significant in the rational design of drugs, displaying a broad range of pharmacological activities due to their versatile chemical structure. Piperazine, as a core structure, is found in drugs with antipsychotic, antihistamine, antidepressant, anticancer, and antiviral activities, among others. The modification of the piperazine nucleus has been shown to influence the medicinal potential of the resultant molecules significantly. This versatility highlights the importance of piperazine derivatives in drug discovery and development, offering a pathway to novel treatments for diverse diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Recent research has identified several piperazine-containing molecules as potent anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. These compounds, including analogs of 1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine, have shown promise in combating both drug-sensitive and drug-resistant strains of tuberculosis. The structure-activity relationship (SAR) studies of these piperazine-based molecules contribute significantly to the development of safer, selective, and cost-effective anti-TB agents, marking an important step forward in the fight against this global health threat (Girase et al., 2020).
Applications in Synthesis and Ligand Development
N-alkylphenothiazines, which can be synthesized from piperazine derivatives, serve as important ligands in metal complexes. These complexes exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The ability of N-alkylphenothiazines to coordinate with metals and react with macromolecules makes them an attractive area of study for the development of new therapeutic agents and the exploration of their applications in medicinal chemistry (Krstić et al., 2016).
Development for Tuberculosis Treatment
The piperazine-benzothiazinone Macozinone (PBTZ169), a derivative in the piperazine family, is currently undergoing clinical studies for the treatment of tuberculosis (TB). Its target, decaprenylphosphoryl ribose oxidase DprE1, plays a crucial role in the synthesis of the cell wall in Mycobacterium tuberculosis. The progress in the development of Macozinone represents a significant advancement in TB treatment, highlighting the potential of piperazine derivatives in addressing critical public health challenges (Makarov & Mikušová, 2020).
Safety and Hazards
The product is sold as-is, and Sigma-Aldrich, the provider, makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJYOYJQRAPPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)
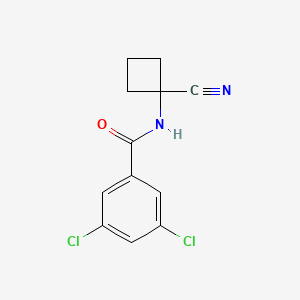
![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)
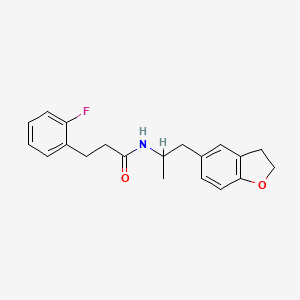
![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)
![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)
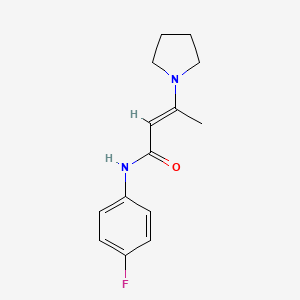
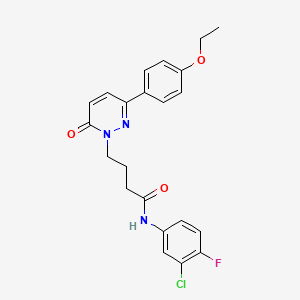
![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)

